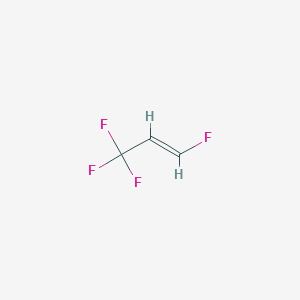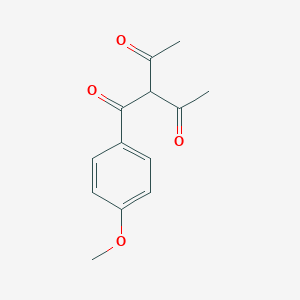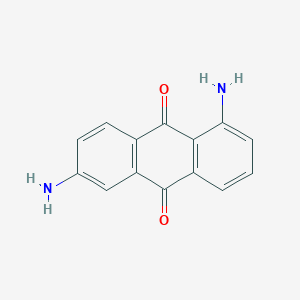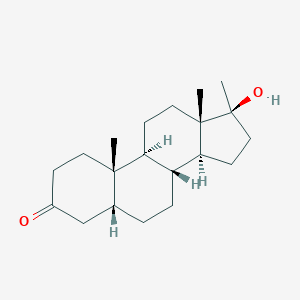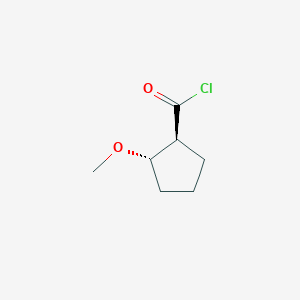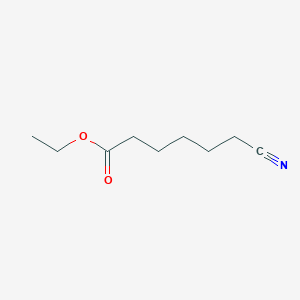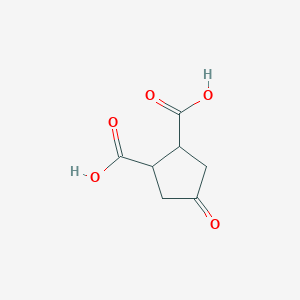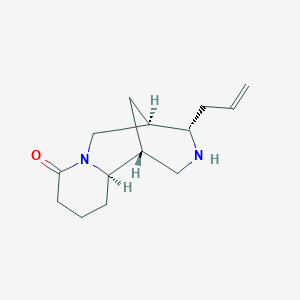
Angustifolin
Übersicht
Beschreibung
Angustifoline is a natural alkaloid isolated from the rhizome of Epilobium angustifolium L. (Onagraceae). This compound has garnered attention due to its unique structure and potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Angustifoline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of benign prostatic hyperplasia and other inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and natural product-based formulations
Wirkmechanismus
Angustifoline, also known as (1R,2R,9R,10S)-10-Prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one or AT20193, is an alkaloid that has been isolated from various plants, including Lupinus angustifolius L. and Epilobium angustifolium L . This compound has been found to exhibit antimicrobial activity .
Target of Action
The primary targets of Angustifoline are various types of bacteria, including S. aureus, B. subtilis, E. coli, P. aeruginosa, and B. thuringiensis . These bacteria are responsible for a wide range of infections in humans.
Mode of Action
It is suggested that Angustifoline could have bacteriostatic effects against its target bacteria , meaning it inhibits the growth and reproduction of these bacteria, thereby limiting the spread of infection.
Biochemical Pathways
Given its antimicrobial activity, it is likely that it interferes with essential biochemical processes in the bacteria it targets, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The primary result of Angustifoline’s action is the inhibition of bacterial growth and reproduction . This can help to limit the spread of bacterial infections and may contribute to the resolution of these infections when Angustifoline is used as part of an antimicrobial treatment regimen.
Action Environment
The efficacy and stability of Angustifoline can be influenced by various environmental factors. For example, the pH, temperature, and presence of other substances can affect the stability of Angustifoline and its ability to exert its antimicrobial effects . Additionally, the specific environment within the body, such as the site of an infection, can also influence the action of Angustifoline.
Biochemische Analyse
Biochemical Properties
Angustifoline plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Bacillus thuringiensis . The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, angustifoline has been found to induce autophagy and apoptosis in human colon cancer cells, suggesting its potential as an anticancer agent .
Cellular Effects
Angustifoline exerts various effects on different cell types and cellular processes. In human colon cancer cells (COLO-205), angustifoline induces dose- and time-dependent cytotoxicity, leading to cell shrinkage and distortion of normal cell morphology . It also causes G2/M cell cycle arrest, inhibits cell migration and invasion, and promotes the formation of autophagic vesicles. The compound upregulates the expression of autophagy-associated proteins such as Beclin-1 and LC3-II, highlighting its impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of angustifoline involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. In colon cancer cells, angustifoline induces mitochondrial-mediated apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins . This results in the activation of caspases and the subsequent cleavage of cellular substrates, ultimately leading to cell death. Additionally, angustifoline’s ability to induce autophagy is mediated through the upregulation of autophagy-related genes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of angustifoline have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that angustifoline remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Long-term treatment with angustifoline has been associated with sustained autophagic activity and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of angustifoline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, angustifoline can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, emphasizing the importance of dose optimization in preclinical studies .
Metabolic Pathways
Angustifoline is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This process results in the formation of metabolites that may contribute to its biological activity. Additionally, angustifoline affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, angustifoline is transported and distributed through specific transporters and binding proteins. The compound is primarily synthesized in shoot tissues and translocated via phloem to other parts of the plant . In animal models, angustifoline is absorbed into the bloodstream and distributed to various organs, including the liver, kidneys, and lungs . Its localization and accumulation in specific tissues are influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Angustifoline’s subcellular localization plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cellular components . Targeting signals and post-translational modifications direct angustifoline to specific compartments or organelles, such as mitochondria and lysosomes . This localization is essential for its ability to induce autophagy and apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Angustifoline can be synthesized through various chemical reactions involving the precursor compounds. The isolation process involves extensive spectroscopic analysis and quantum-chemical calculations to determine the structure and absolute configurations .
Industrial Production Methods: The industrial production of angustifoline typically involves the extraction from the rhizome of Epilobium angustifolium. The process includes drying, grinding, and solvent extraction followed by purification steps such as chromatography to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Angustifoline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of angustifoline may yield quinolizidine derivatives, while reduction may produce more saturated compounds .
Vergleich Mit ähnlichen Verbindungen
Angustifoline is part of a larger group of alkaloids known as quinolizidine alkaloids. Similar compounds include:
Cytisine: Known for its use in smoking cessation therapies.
Lupanine: Found in various lupin species and studied for its potential pharmacological effects.
Sparteine: Used as a chiral ligand in asymmetric synthesis.
Uniqueness of Angustifoline: What sets angustifoline apart is its specific structural features and the unique biological activities it exhibits. Unlike some of its counterparts, angustifoline has shown significant potential in both antimicrobial and anticancer research, making it a compound of interest for further scientific exploration .
Eigenschaften
IUPAC Name |
(1R,2R,9R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIPIBIDDZPDAV-FVCCEPFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H]1[C@@H]2C[C@H](CN1)[C@H]3CCCC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-43-6 | |
| Record name | Angustifoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that angustifoline demonstrates anticancer properties against COLO-205 human colon cancer cells by triggering several mechanisms. This includes inducing autophagy, a process where cells degrade and recycle their own components, alongside promoting mitochondrial-mediated apoptosis, also known as programmed cell death []. Additionally, angustifoline appears to impede both cell invasion and migration, and stimulates G2/M cell cycle arrest, further inhibiting uncontrolled cell growth [].
A: Studies show that treating COLO-205 cells with angustifoline leads to the formation of characteristic autophagic cell vesicles []. Moreover, a significant upregulation in the expression of two key autophagy-related proteins, Beclin-1 and LC3-II, was observed in these cells [].
ANone: Angustifoline has a molecular formula of C15H26N2O and a molecular weight of 250.38 g/mol.
A: Yes, various spectroscopic techniques have been used to characterize angustifoline. This includes infrared (IR) spectroscopy, which provides information about the functional groups present in the molecule [, ]. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 2H NMR, has been used to determine the stereochemistry of angustifoline and its derivatives [].
ANone: The available research primarily focuses on the biological activity of angustifoline, with limited information available regarding its material compatibility and stability under various conditions. Further investigation is needed in this area.
ANone: The current research focuses primarily on the biological activity of angustifoline, particularly its anticancer properties. There is no information available on its use as a catalyst.
ANone: While computational studies could provide valuable insights into angustifoline's interactions with biological targets and aid in SAR studies, the provided research does not include such investigations.
A: Although the research provided doesn't directly investigate SAR, it does highlight the synthesis and study of several angustifoline derivatives, including the deoxy-analogue of N-hydroxymethylangustifoline, N-cyanomethylangustifoline, and various esters [, ]. These studies suggest that modifications to the N(12) position can influence the molecule's conformation and potentially its biological activity.
ANone: The available research primarily focuses on angustifoline's isolation, characterization, and biological activity, with limited information on its stability under various conditions or formulation strategies to enhance its bioavailability. Further studies are necessary in this area.
A: The current research primarily focuses on angustifoline's isolation, structural characterization, and initial investigations into its biological activity, particularly its anticancer properties []. Further research is required to comprehensively address these aspects.
A: Early research focused on isolating and characterizing angustifoline from various Lupinus species [, , , ]. Subsequent studies explored its biosynthesis, with a focus on the incorporation of cadaverine as a precursor [, ]. More recently, research has delved into investigating the potential anticancer properties of angustifoline, particularly against human colon cancer cells [].
A: While the available research primarily stems from the fields of natural product chemistry and pharmacology, the study of angustifoline's anticancer activity against human colon cancer cells hints at potential synergies with cancer biology and oncology []. Further interdisciplinary collaborations could accelerate the understanding and development of angustifoline as a potential therapeutic agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


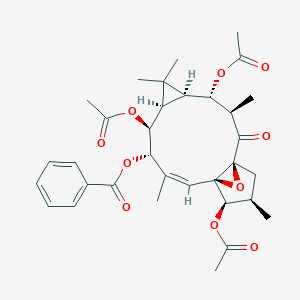

![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)
